

SLU-10906: A Technical Guide to a Novel Anti-Cryptosporidial Agent

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Compound of Interest

Compound Name: **SLU-10906**

Cat. No.: **B15579974**

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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the chemical structure, properties, and mechanism of action of **SLU-10906**, a potent inhibitor of *Cryptosporidium parvum* phosphodiesterase 1 (CpPDE1). All data is presented to facilitate further research and development of this promising anti-parasitic compound.

Chemical Structure and Properties

SLU-10906, with the chemical name [(p-Fluorophenyl)methyl][3-ethyl-6-(1-hydroxy-1,3-dihydro-2,1-benzoxaborol-5-yl)-1-methyl-1H-1,2,5,7-tetraazainden-4-yl]amine, is a novel small molecule with significant activity against *Cryptosporidium*. Its key chemical and physical properties are summarized in the table below.

Property	Value	Reference
Molecular Formula	C ₂₂ H ₂₁ BFN ₅ O ₂	[1]
Molecular Weight	417.25 g/mol	[1]
CAS Number	3065121-94-7	[1]
Appearance	Solid	[1]
Solubility	10 mM in DMSO	[1]
SMILES	<chem>[(p-Fluorophenyl)methyl][3-ethyl-6-(1-hydroxy-1,3-dihydro-2,1-benzoxaborol-5-yl)-1-methyl-1H-1,2,5,7-tetraazainden-4-yl]amine</chem>	[1]

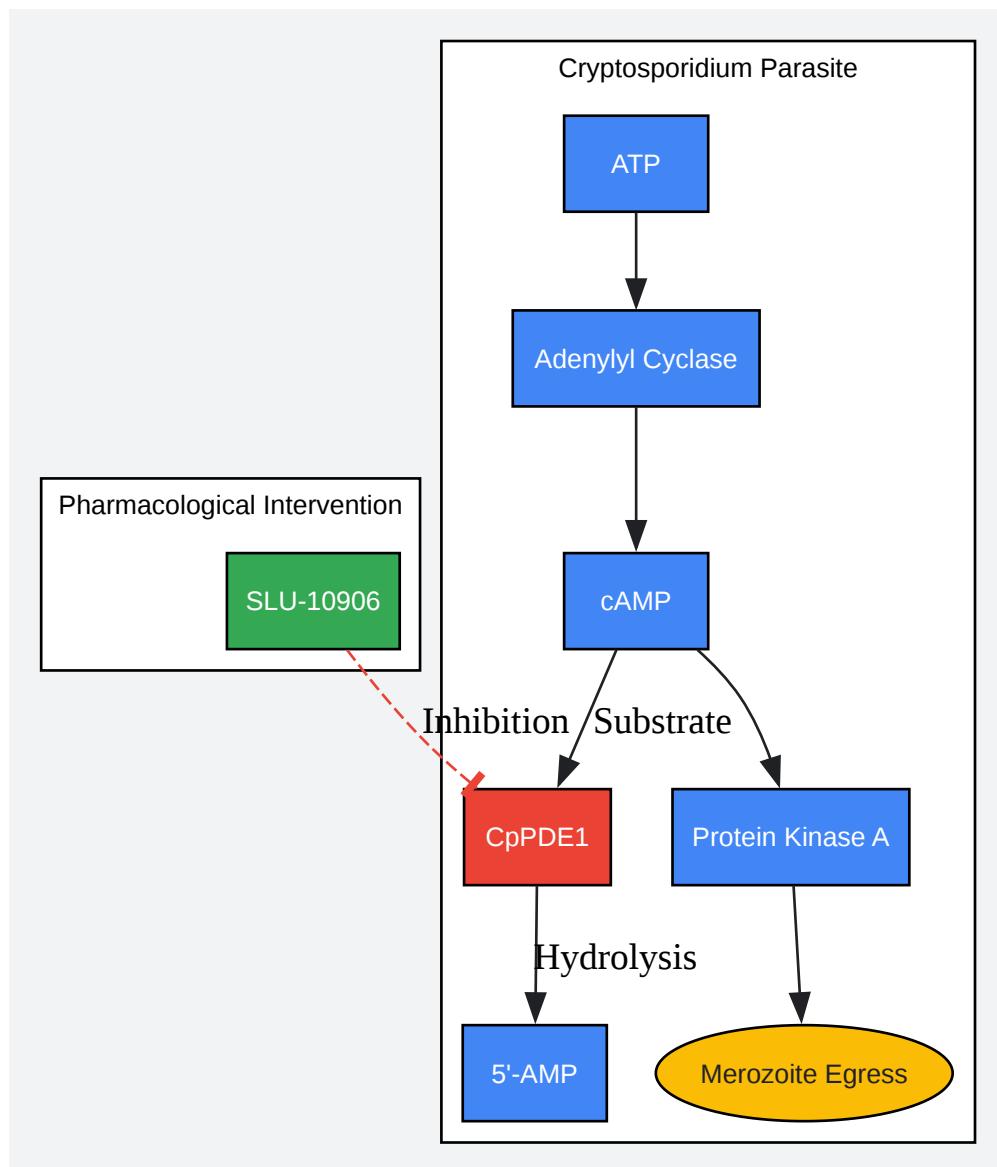
Chemical Structure:

Caption: 2D Chemical Structure of **SLU-10906**.

Mechanism of Action and Signaling Pathway

SLU-10906 selectively targets and inhibits *Cryptosporidium parvum* phosphodiesterase 1 (CpPDE1).[\[1\]](#) Phosphodiesterases are crucial enzymes in cyclic nucleotide signaling pathways, responsible for the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). In *Cryptosporidium*, CpPDE1 plays a vital role in regulating the parasite's life cycle, particularly the process of merozoite egress from infected host cells.

By inhibiting CpPDE1, **SLU-10906** leads to an accumulation of cyclic nucleotides within the parasite. This dysregulation of cyclic nucleotide signaling disrupts the normal cellular processes required for the parasite to exit the host cell and infect new cells, effectively halting the progression of the infection.

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Caption: Proposed signaling pathway of **SLU-10906** in *Cryptosporidium*.

Experimental Protocols

Detailed experimental protocols for the synthesis and evaluation of **SLU-10906** are crucial for reproducibility and further investigation. The following outlines the methodologies for key experiments.

Synthesis of **SLU-10906**

A detailed, step-by-step synthesis protocol for **SLU-10906** is not yet publicly available in the searched resources. The primary reference, Gasonoo M, et al. J Med Chem. 2024, would contain this information in its supplementary materials.

CpPDE1 Inhibition Assay

This protocol outlines a general procedure for determining the inhibitory activity of **SLU-10906** against CpPDE1.

Objective: To quantify the half-maximal inhibitory concentration (IC₅₀) of **SLU-10906** against recombinant CpPDE1.

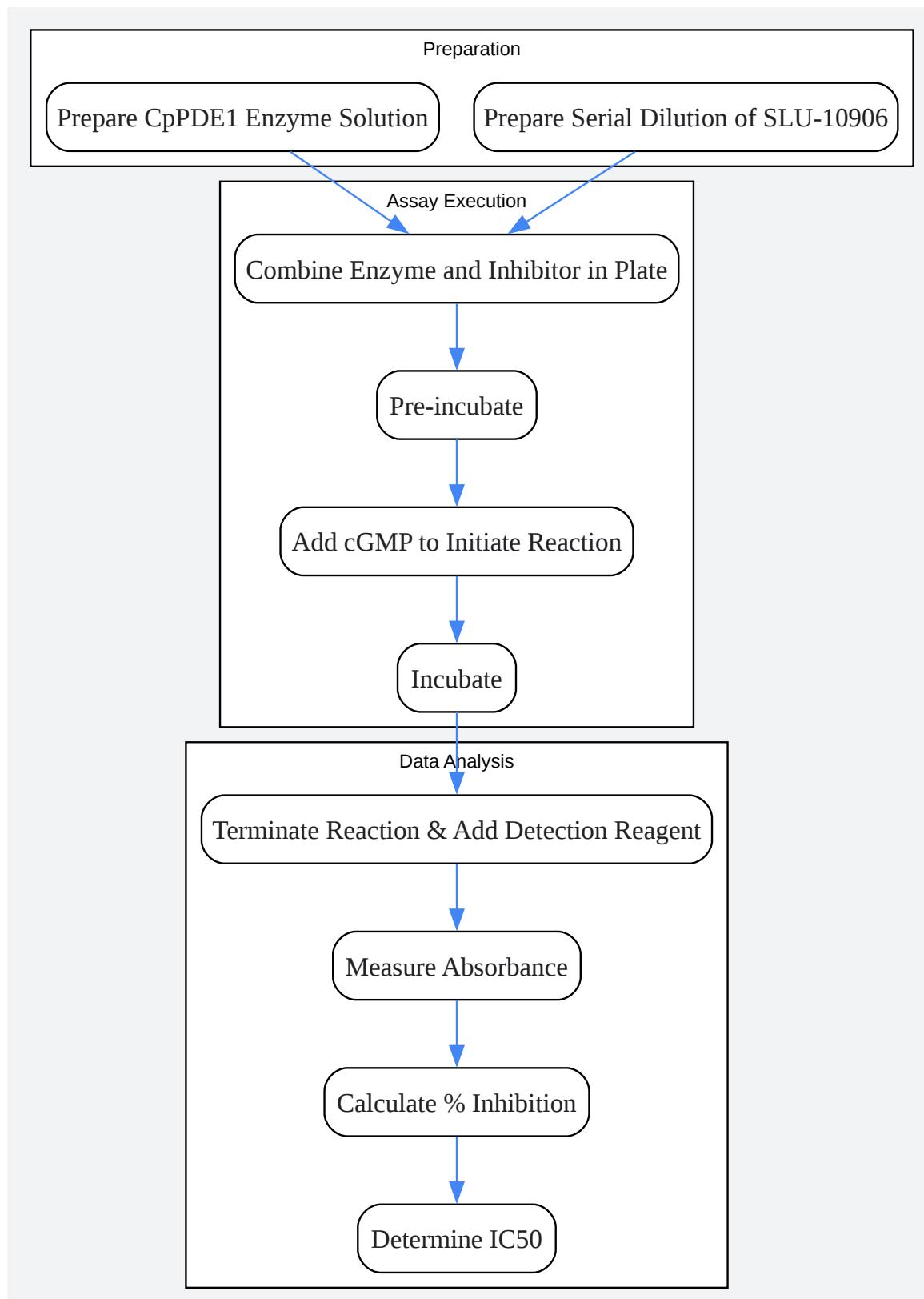
Materials:

- Recombinant CpPDE1 enzyme
- **SLU-10906** (dissolved in DMSO)
- cGMP (substrate)
- Assay buffer (e.g., Tris-HCl, pH 7.5)
- Metal ions (e.g., MgCl₂, MnCl₂)
- Snake venom nucleotidase
- Inorganic pyrophosphatase
- Phosphate detection reagent (e.g., Malachite Green)
- Microplate reader

Procedure:

- Enzyme Preparation: Dilute recombinant CpPDE1 to the desired concentration in assay buffer.
- Compound Preparation: Prepare a serial dilution of **SLU-10906** in assay buffer containing a constant final concentration of DMSO (e.g., 1%).

- Reaction Initiation: In a 96-well plate, combine the CpPDE1 enzyme, **SLU-10906** dilution (or DMSO control), and assay buffer. Pre-incubate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 30°C).
- Substrate Addition: Initiate the enzymatic reaction by adding cGMP to each well.
- Incubation: Incubate the reaction mixture for a defined period (e.g., 30 minutes) at the controlled temperature.
- Reaction Termination and Detection: Terminate the reaction and quantify the amount of phosphate produced (from the hydrolysis of cGMP to GMP, followed by the conversion of GMP to guanosine and phosphate by snake venom nucleotidase) using a phosphate detection reagent.
- Data Analysis: Measure the absorbance using a microplate reader. Calculate the percentage of inhibition for each concentration of **SLU-10906** relative to the DMSO control. Determine the IC₅₀ value by fitting the data to a dose-response curve.



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Caption: General workflow for the CpPDE1 inhibition assay.

Biological Activity

SLU-10906 is a potent inhibitor of Cryptosporidium with a half-maximal effective concentration (EC50) of 0.19 μ M in a *C. parvum* HCT-8 cell-based assay.^[1] This demonstrates the compound's significant cellular activity against the parasite.

Conclusion

SLU-10906 represents a promising lead compound for the development of new therapeutics against cryptosporidiosis. Its potent and selective inhibition of CpPDE1 provides a clear mechanism of action that can be further exploited for optimization. The data and protocols presented in this guide are intended to support the ongoing research and development efforts in the scientific community to address this significant global health challenge.

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References

- 1. 6-Aminobenzo(c)(1,2)oxaborol-1(3H)-ol | C7H8BNO2 | CID 3770187 - PubChem [pubchem.ncbi.nlm.nih.gov]
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